molecular formula C9H4ClF7O2S B3006256 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride CAS No. 1959608-04-8

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride

Cat. No.: B3006256
CAS No.: 1959608-04-8
M. Wt: 344.63
InChI Key: XLDCXSQWDHVGPF-UHFFFAOYSA-N
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Description

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride is an organic compound with the molecular formula C9H4ClF7O2S. It is a derivative of benzenesulfonyl chloride, where the hydrogen atoms on the benzene ring are substituted with a perfluoropropan-2-yl group. This compound is known for its high reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with perfluoropropan-2-yl reagents under controlled conditions. One common method involves the use of trifluoromethylation agents to introduce the perfluoropropan-2-yl group onto the benzene ring. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and various substituted benzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Scientific Research Applications

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Perfluoropropan-2-yl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules, thereby altering their chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride is unique due to its specific perfluoropropan-2-yl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents .

Biological Activity

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride, with the CAS number 1959608-04-8, is a compound that belongs to the class of benzenesulfonyl chlorides. This compound is notable for its unique perfluorinated alkyl group, which can significantly influence its biological activity. Understanding its biological properties is crucial for potential applications in medicinal chemistry and pharmaceuticals.

The molecular formula of this compound is C12H10ClF3O2SC_{12}H_{10}ClF_3O_2S, and it has a molecular weight of approximately 304.72 g/mol. The presence of the perfluorinated group enhances lipophilicity and can affect the compound's interaction with biological targets.

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, which can react with nucleophiles in biological systems. This reactivity allows them to modify proteins and other biomolecules, potentially leading to various biological effects such as:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes by modifying active site residues.
  • Antimicrobial Activity : Some benzenesulfonyl derivatives exhibit significant antimicrobial properties, targeting bacterial and fungal pathways.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits activity against a range of bacteria and fungi.
AntiviralPotential inhibition of viral replication mechanisms.
Enzyme InhibitionModifies enzyme activity through covalent bonding with active site residues.

Case Studies

  • Antimicrobial Properties : A study indicated that derivatives of benzenesulfonyl chloride, including those with perfluorinated groups, demonstrated substantial antimicrobial effects against various strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Antiviral Activity : Research on related sulfonamide compounds has shown that they can inhibit HIV-1 replication by targeting viral proteins essential for replication. While specific data on this compound is limited, its structural similarity suggests potential antiviral efficacy.
  • Enzyme Inhibition Studies : Investigations into similar compounds have revealed their ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the perfluorinated group. This can lead to enhanced absorption and distribution in biological systems but may also raise concerns regarding toxicity and metabolic stability.

Properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF7O2S/c10-20(18,19)6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDCXSQWDHVGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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